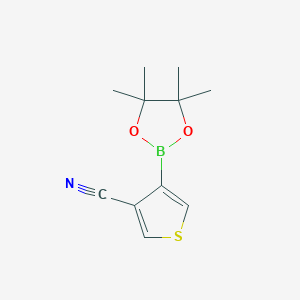
Potassium (6-chloropyridin-3-yl)trifluoroborate
Übersicht
Beschreibung
Synthesis Analysis
A novel and general method to access a highly under-studied privileged scaffold—pyrimidines bearing a trifluoroborate at C4, has been reported . This chemistry is underpinned by the unique features of the trifluoroborate group; its robustness provides an opportunity to carry out chemoselective reactions at other positions on the pyrimidine while providing a pathway for elaboration at the C−B bond when suitably activated .Molecular Structure Analysis
The molecular weight of Potassium (6-chloropyridin-3-yl)trifluoroborate is 219.44 g/mol. The SMILES string representation of the molecule is [K+].F [B-] (F) (F)c1ccc (Cl)nc1 .Chemical Reactions Analysis
The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful means to effect transformation . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Physical And Chemical Properties Analysis
Potassium (6-chloropyridin-3-yl)trifluoroborate is a solid substance . It is non-combustible .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Organotrifluoroborates have emerged as choice reagents for a number of diverse transformations .
- They provide reactivity patterns that complement those of other available organoboron reagents .
- They have been used in many transition metal-catalyzed cross-coupling protocols .
- They have also been used in other areas of synthetic methods development .
-
Synthesis of Fluorinated Compounds
- Fluorinated compounds are an important motif, particularly in pharmaceuticals .
- Fluorinated biaryls also have numerous applications in areas such as material science, agriculture, crystal engineering, supramolecular chemistry, etc .
- The development of new synthetic routes to fluorinated chemical compounds is an important area of current research .
- One promising method is the borylation of suitable precursors to generate fluorinated aryl boronates as versatile building blocks for organic synthesis .
-
Cross-Coupling Reactions
- Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
- These organoboron reagents offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
- They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .
-
Epoxidation of C=C bonds
-
Heterocyclic Building Blocks
-
Pharmaceutical Research
- Given the prevalence of fluorine in pharmaceuticals, organotrifluoroborates, including Potassium (6-chloropyridin-3-yl)trifluoroborate, could potentially be used in the development of new drugs .
- The unique properties of fluorine can often improve the biological activity and metabolic stability of drug molecules .
Safety And Hazards
Zukünftige Richtungen
Potassium trifluoroborate salts are convenient, stable reagents for difficult alkyl transfers . They are capable of facilitating a rich array of downstream functionalization reactions that are underpinned by the unique features of the trifluoroborate group . This opens up new possibilities for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
potassium;(6-chloropyridin-3-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXAWSXJKYPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676984 | |
| Record name | Potassium (6-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (6-chloropyridin-3-yl)trifluoroborate | |
CAS RN |
1235099-38-3 | |
| Record name | Potassium (6-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 6-chloropyridine-3-trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)




![2-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1421310.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)



